molecular formula C32H34N4O7S B2800921 4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 688060-65-3

4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Cat. No. B2800921
CAS RN: 688060-65-3
M. Wt: 618.71
InChI Key: GFDLHTQSQKXOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C32H34N4O7S and its molecular weight is 618.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Quinazoline Derivatives : Studies have described the synthesis of a variety of quinazoline derivatives through different chemical reactions, highlighting the versatility of quinazoline scaffolds in chemical synthesis. For instance, Phillips and Castle (1980) detailed the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates, showcasing the reactivity of such compounds in generating novel derivatives through reactions with triethyl orthoformate, cyanogen bromide, and other reagents (Phillips & Castle, 1980).

Biological Activities

  • Antitumor and Antimicrobial Activities : A significant number of studies have focused on evaluating the antitumor and antimicrobial potential of quinazoline derivatives. Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones and assessed their in vitro antitumor activity, discovering compounds with considerable potency against various cancer cell lines (Al-Suwaidan et al., 2016). Abu‐Hashem (2018) reported on the synthesis of new furothiazolo pyrimido quinazolinones, investigating their antimicrobial activity against a range of bacteria and fungi, thus demonstrating the therapeutic potential of such compounds (Abu‐Hashem, 2018).

properties

IUPAC Name

4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O7S/c1-40-25-11-10-21(15-26(25)41-2)12-13-33-29(37)9-6-14-36-31(39)23-16-27-28(43-20-42-27)17-24(23)35-32(36)44-19-30(38)34-18-22-7-4-3-5-8-22/h3-5,7-8,10-11,15-17H,6,9,12-14,18-20H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLHTQSQKXOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.